

Application Notes and Protocols for T-448 In Vivo Studies

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Compound of Interest

Compound Name: T-448
Cat. No.: B12296387

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I. Introduction

The designation "**T-448**" refers to two distinct investigational compounds: EOS-448 (GSK4428859A), an anti-TIGIT monoclonal antibody for cancer immunotherapy, and TAK-448 (RVT-602), a kisspeptin analog for the treatment of prostate cancer. This document provides detailed application notes and protocols for the in vivo administration and dosage of both compounds, based on available preclinical data. It is crucial to distinguish between these two molecules to ensure the correct application in research settings.

II. EOS-448 (GSK4428859A): An Anti-TIGIT Monoclonal Antibody

EOS-448 is a human immunoglobulin G1 (hIgG1) antagonistic antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor.[1][2] Its mechanism of action involves blocking the interaction of TIGIT with its ligands, such as CD155, thereby restoring T cell and NK cell function.[3][4] Furthermore, its Fc-engaging format is crucial for its

potent anti-tumor activity, which is associated with the depletion of regulatory T cells (Tregs) and the activation of CD8+ T cells within the tumor microenvironment.[5][6]

A. Quantitative Data Summary

Parameter	Details	Animal Model	Reference
Dosage	0.1, 0.5, and 12.5 mg/kg	Mice (CT26.WT colon carcinoma model)	[7]
Administration Route	Intraperitoneal (IP) injection	Mice (CT26 tumor-bearing)	[6]
Dosing Frequency	Weekly	Mice (CT26.WT colon carcinoma model)	[7]
Reported Effects	Dose-dependent tumor growth inhibition, reduction of Tregs in the tumor, activation of CD8+ and CD4+ T cells and NK cells.	Mice (syngeneic tumor models)	[7]

B. Experimental Protocols

1. In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model (e.g., CT26)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of EOS-448 in a syngeneic mouse model, such as the CT26 colon carcinoma model.

a. Materials:

- EOS-448 (GSK4428859A)
- Isotype control antibody (e.g., mouse IgG1)
- Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.0
- CT26 colon carcinoma cells

- Female BALB/c mice (6-8 weeks old)
- Sterile syringes (1 ml) and needles (e.g., 27G)
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)
- Cell culture medium and reagents

b. Methods:

- Cell Culture and Preparation:
 - Culture CT26 cells according to standard protocols.
 - On the day of inoculation, harvest cells and resuspend them in sterile PBS or appropriate medium at a concentration of 2×10^6 cells/ml.[8]
- Tumor Cell Inoculation:
 - Anesthetize the mice.
 - Subcutaneously inject 100 μ l of the cell suspension (2×10^5 cells) into the flank of each mouse.[8]
- Animal Grouping and Treatment:
 - Monitor tumor growth. When tumors reach a predetermined size (e.g., ~ 60 -100 mm³), randomize the mice into treatment groups (n=5-10 mice per group).[8][9]
 - Prepare dosing solutions of EOS-448 and the isotype control in sterile PBS.
 - Administer EOS-448 or the isotype control via intraperitoneal injection at the desired dose (e.g., 0.1, 0.5, or 12.5 mg/kg) on a weekly schedule.[7]
- Monitoring and Endpoints:

- Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor animal body weight and overall health.
- At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors and other tissues for further analysis (e.g., flow cytometry, immunohistochemistry).[7]

2. Pharmacodynamic Analysis of Tumor-Infiltrating Lymphocytes

This protocol outlines the analysis of immune cell populations within the tumor microenvironment following EOS-448 treatment.

a. Materials:

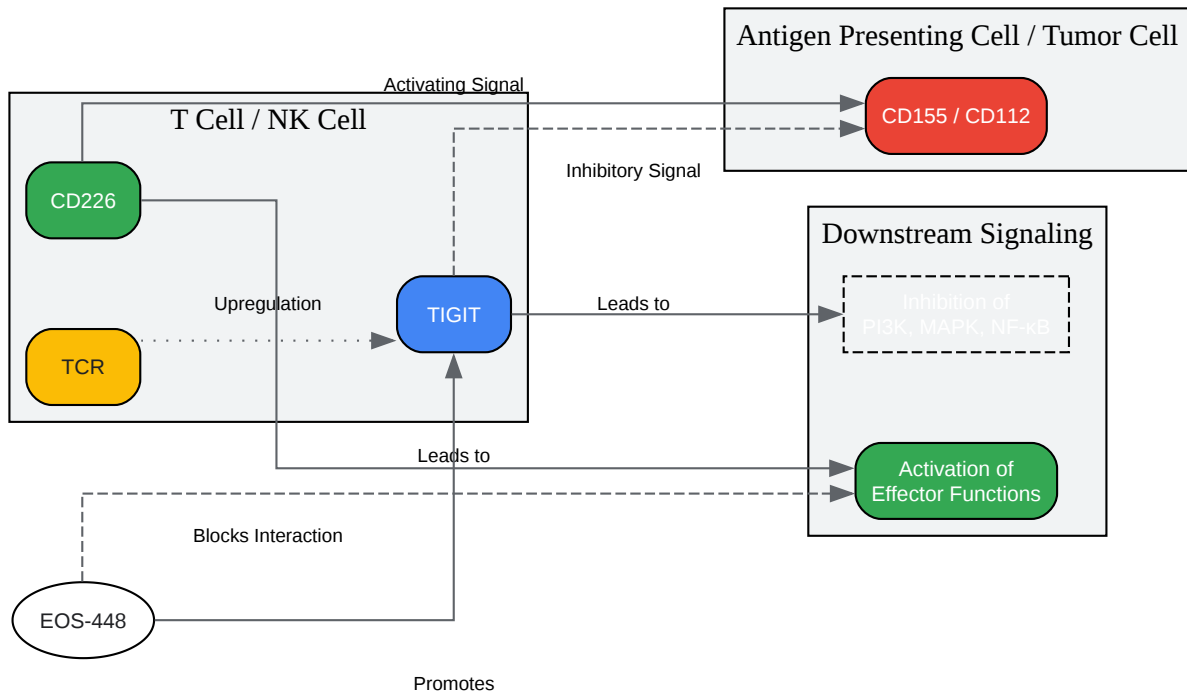
- Tumor samples from the in vivo efficacy study
- Reagents for tissue dissociation (e.g., collagenase, DNase)
- Fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, FoxP3, TIGIT)
- Flow cytometer
- Reagents for immunohistochemistry

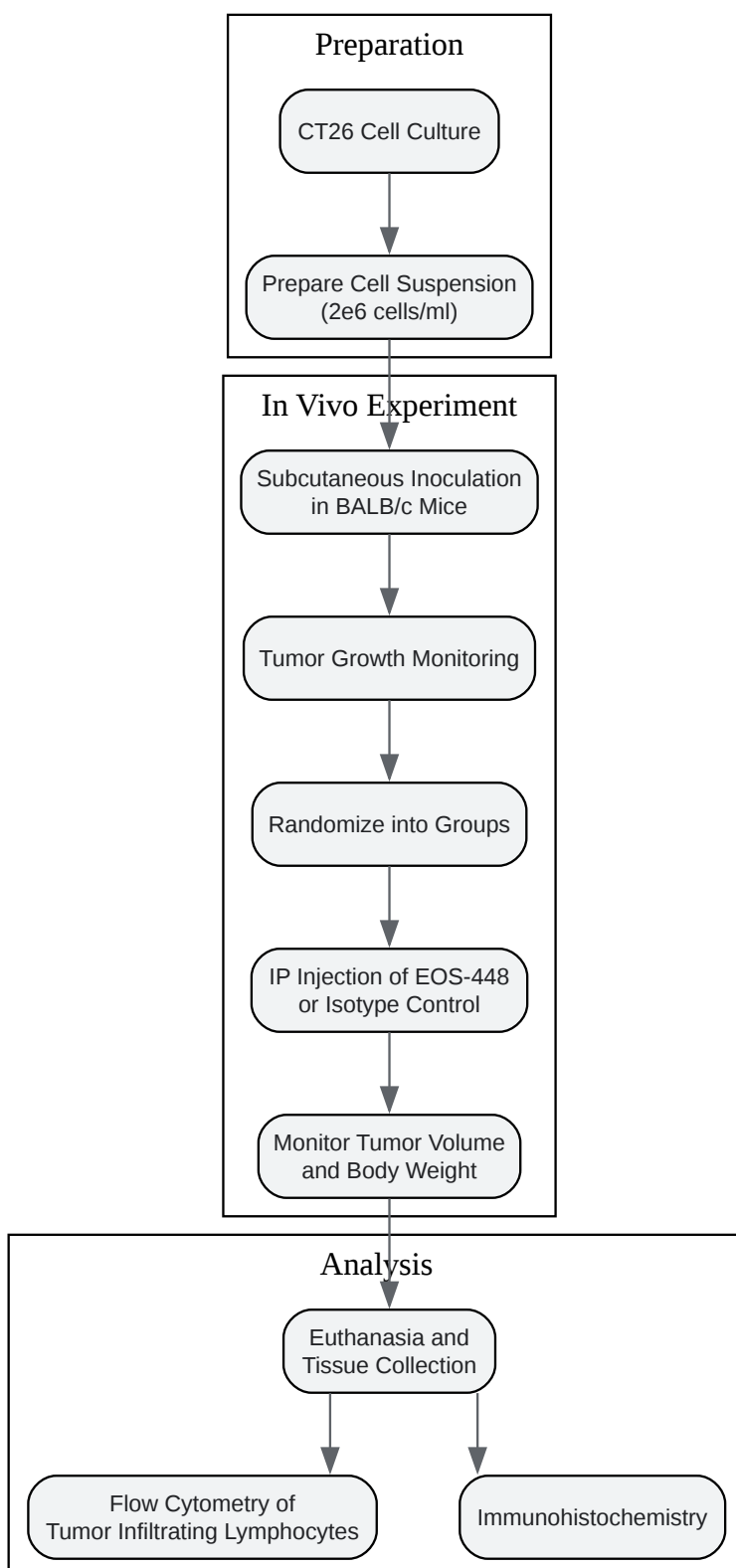
b. Methods:

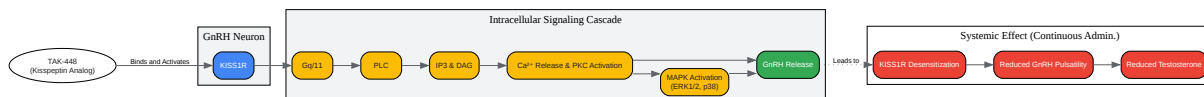
- Tumor Dissociation:
 - Excise tumors and mechanically and enzymatically dissociate them to obtain a single-cell suspension.
- Flow Cytometry:
 - Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs).

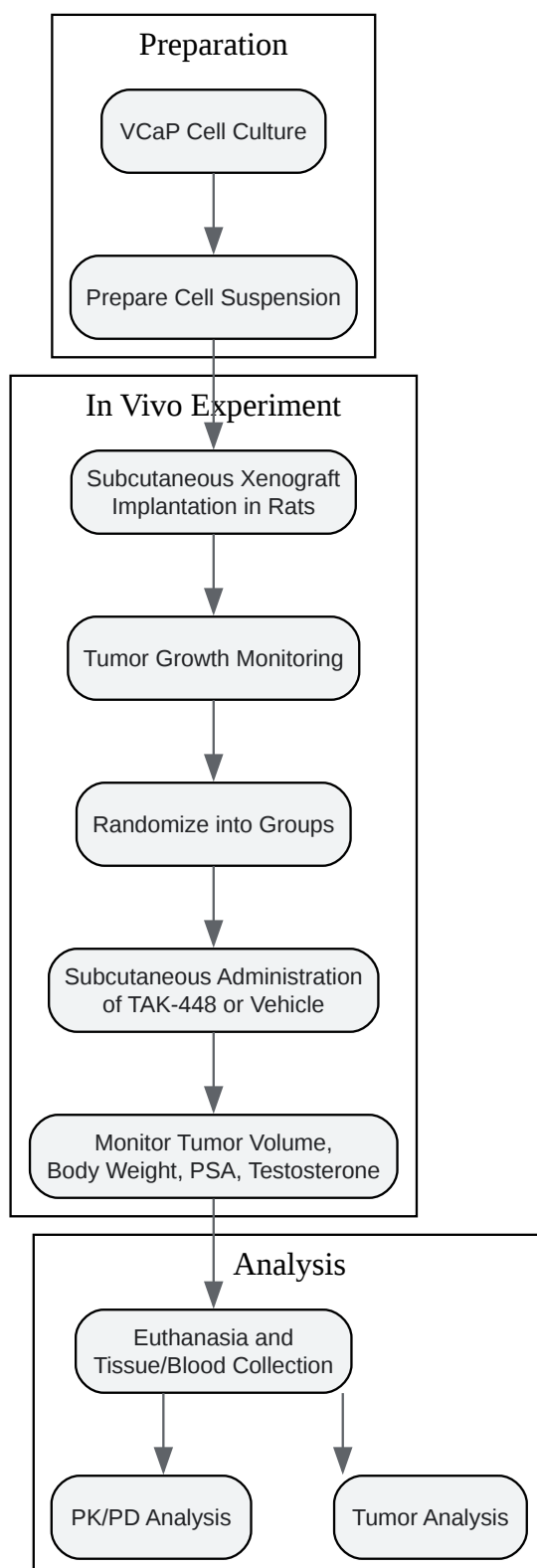
- Analyze the samples using a flow cytometer.
- Immunohistochemistry (IHC):
 - Fix and embed tumor tissues for sectioning.
 - Perform IHC staining with antibodies against markers of interest to visualize the localization and abundance of immune cells within the tumor.[7]

C. Signaling Pathway and Experimental Workflow Diagrams









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